Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 109384-26-1
VCID: VC21293109
InChI: InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-5-11(4)8(13)7-12/h5-7H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCN(C(=O)C1)C
Molecular Formula: C10H18N2O3
Molecular Weight: 214.26 g/mol

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate

CAS No.: 109384-26-1

Cat. No.: VC21293109

Molecular Formula: C10H18N2O3

Molecular Weight: 214.26 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate - 109384-26-1

Specification

CAS No. 109384-26-1
Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
IUPAC Name tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate
Standard InChI InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-5-11(4)8(13)7-12/h5-7H2,1-4H3
Standard InChI Key SLWXQUHGEUNYSN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(C(=O)C1)C
Canonical SMILES CC(C)(C)OC(=O)N1CCN(C(=O)C1)C

Introduction

Chemical Structure and Properties

Molecular Structure

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate features a six-membered piperazine ring with two nitrogen atoms at opposite positions (positions 1 and 4). The key structural elements include:

  • A tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen at position 1

  • A methyl substituent bonded to the nitrogen at position 4

  • A carbonyl (oxo) group at position 3 of the piperazine ring

This arrangement of functional groups creates a molecule with distinct reactivity patterns and makes it valuable in synthetic organic chemistry.

Physical and Chemical Properties

The physical and chemical properties of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate are summarized in the table below:

PropertyValue
CAS Number109384-26-1
Molecular FormulaC₁₀H₁₈N₂O₃
Molecular Weight214.26200 g/mol
Exact Mass214.13200
PSA (Polar Surface Area)49.85000
LogP0.57130
HS Code2933599090

The compound exhibits moderate lipophilicity as indicated by its LogP value of 0.57130, suggesting a balance between hydrophilic and hydrophobic properties. This characteristic is advantageous for pharmaceutical applications, as it potentially allows for reasonable membrane permeability while maintaining sufficient water solubility .

Synthesis Methods

Synthetic Routes

While the search results don't provide a specific synthetic route for tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate, we can infer from related compounds that its synthesis likely involves several key steps. By analogy with similar compounds such as tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate, the synthesis would typically involve:

  • Preparation of a suitable piperazine precursor

  • Introduction of the methyl group at the N-4 position

  • Oxidation to form the oxo group at the 3-position

  • Protection of the remaining nitrogen (N-1) with a Boc group using tert-butyl chloroformate

The synthesis would need to be carried out under controlled conditions to ensure selectivity and prevent unwanted side reactions.

Reaction Conditions

The reaction conditions for synthesizing tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate would typically require:

  • Appropriate organic solvents such as dichloromethane or tetrahydrofuran

  • Controlled temperature conditions, often at low temperatures (0°C to room temperature)

  • Use of bases such as triethylamine or diisopropylethylamine to neutralize any acid generated during the reaction

  • Anhydrous conditions and possibly an inert atmosphere to prevent unwanted side reactions

Chemical Reactivity

Functional Group Behavior

The reactivity of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate is primarily determined by its three key functional groups:

  • The Boc group: This serves as a protecting group for the N-1 position and can be selectively removed under acidic conditions (such as trifluoroacetic acid in dichloromethane) to expose the nitrogen for further functionalization.

  • The carbonyl group: The oxo function at position 3 can undergo various reactions typical of ketones, including reduction, nucleophilic addition, and condensation reactions.

  • The N-methyl group: The methyl-substituted nitrogen at position 4 has reduced nucleophilicity compared to an unsubstituted nitrogen but can still participate in certain reactions.

These functional groups provide multiple handles for synthetic manipulations, making the compound versatile in organic synthesis.

Applications in Research and Development

Pharmaceutical Research

Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate has significant applications in pharmaceutical research due to its versatile structure. According to the research literature, piperazine derivatives with similar structures have been investigated for various therapeutic applications, including:

  • As building blocks for the synthesis of G-protein coupled receptor (GPCR) modulators

  • In the development of compounds with potential applications in metabolic disorders

  • As structural elements in compounds designed to address neurological conditions

The compound's citation in multiple publications in Bioorganic and Medicinal Chemistry Letters suggests its importance in medicinal chemistry research .

Synthetic Applications

As a synthetic intermediate, tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate offers several advantages:

  • The Boc protecting group allows for selective reactions at other sites in the molecule

  • The carbonyl group provides a reactive site for various transformations

  • The piperazine ring offers a rigid scaffold that can be further modified to create diverse chemical libraries

This combination of features makes it particularly valuable in diversity-oriented synthesis and the preparation of compound libraries for drug discovery efforts .

Structure-Activity Relationships

Comparison with Related Compounds

Understanding the structure-activity relationships of tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate requires comparison with related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Tert-butyl 4-methyl-3-oxopiperazine-1-carboxylateC₁₀H₁₈N₂O₃214.26 g/molBase compound
Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylateC₁₁H₂₀N₂O₄244.29 g/mol2-hydroxyethyl instead of methyl at N-4
tert-Butyl 3-methoxy-4-oxopiperidine-1-carboxylateC₁₁H₁₉NO₄229.27 g/molPiperidine ring instead of piperazine; different position of methoxy and oxo groups

The structural variations between these compounds result in different physical, chemical, and potentially biological properties. For example, the 2-hydroxyethyl group in tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate provides an additional hydrogen bonding site that is absent in the methyl analog, potentially affecting its interaction with biological targets .

Recent Research Developments

Recent research has expanded the potential applications of piperazine derivatives similar to tert-butyl 4-methyl-3-oxopiperazine-1-carboxylate. One notable advancement is the development of one-pot synthesis methods for triazolo piperazine derivatives, as mentioned in search result . This approach has significantly reduced reaction times (to approximately 5 minutes) and enhanced reaction yields (to approximately 95-98%).

The research described in search result highlights the continued interest in piperazine derivatives for targeting GPR119, which has implications for the treatment of type-2 diabetes mellitus. Four analogs (identified as 3e, 3g, 5e, and 5g) demonstrated similar or better EC50 values compared to previously reported compounds, underscoring the potential of this structural class in drug discovery .

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